molecular formula C32H20Br2N4 B180138 5,15-Dibromo-10,20-diphenylporphine CAS No. 151256-86-9

5,15-Dibromo-10,20-diphenylporphine

Cat. No. B180138
M. Wt: 620.3 g/mol
InChI Key: XBGDWJTUQWOPHM-UHFFFAOYSA-N
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Description

5,15-Dibromo-10,20-diphenylporphine is a synthetic porphyrin specialty chemical . It has a molecular formula of C32H20Br2N4 . The average mass is 620.336 Da and the monoisotopic mass is 618.005432 Da .


Synthesis Analysis

5,15-Dibromo-10,20-diphenylporphine is manufactured by Frontier Specialty Chemicals . It is useful for synthesizing highly functionalized porphyrins by cross-coupling chemistry .


Molecular Structure Analysis

The molecular structure of 5,15-Dibromo-10,20-diphenylporphine consists of a large conjugated system of four pyrrole rings linked by methine bridges . This structure is responsible for its unique chemical properties.


Physical And Chemical Properties Analysis

5,15-Dibromo-10,20-diphenylporphine has a density of 1.6±0.1 g/cm3 . It has a boiling point of 874.8±65.0 °C at 760 mmHg . The compound has a molar refractivity of 155.1±0.3 cm3 . It has 4 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds . The polar surface area is 57 Å2 .

Scientific Research Applications

  • Selective Detection of D-Lactulose : A derivative of 5,15-diphenylporphine, specifically cis-5,15-bis[2-(dihydroxyboronyl)phenyl]-10,20-diphenylporphine, was shown to selectively detect D-lactulose among 10 disaccharides tested, using spectroscopic methods (Kijima, Takeuchi, & Shinkai, 1998).

  • Geometric and Electronic Structure Study : A DFT study on 5,15-diphenylporphine examined its ground state geometric, electronic structure, and Raman spectra. The study found significant in-plane distortion due to 5,15-substitution, which affects its electronic structure and vibrational frequencies (Zhang, Li, Wu, Zhu, & Zheng, 2005).

  • Facile Synthesis of Meso-Amidoporphyrins : Research has shown that meso-amidoporphyrins can be synthesized facilely through reactions of meso-brominated porphyrins like 5,15-dibromo-10,20-diphenylporphyrin with amides via palladium-catalyzed amidation (Gao, Chen, & Zhang, 2004).

  • Synthesis of Nickel(II) Meso-Hydroxyporphyrin Complexes : The synthesis and characterization of nickel(II) meso-hydroxyporphyrins with 5,15-diphenyl substitution have been reported. These compounds exhibit interesting equilibrium with corresponding oxy radicals (Esdaile et al., 2016).

  • Multiporphyrin Coordination Arrays : 5,15-Diphenylporphyrin derivatives have been used to create di- and triporphyrin arrays, demonstrating their potential in mimicking the "special pair" in photosynthetic reaction centers (Atefi, McMurtrie, & Arnold, 2007).

  • Functionalization for Synthesis of Nickel(II) Complexes : Research on the functionalization of 5,15-diphenylporphyrin led to the synthesis of various derivatives, including nickel(II) complexes, showcasing their versatility in chemical synthesis (Arnold et al., 1997).

  • Self-assembly of Sodium Salts of Meso-Sulfonatophenyl Substituted Porphyrins : The aggregation behavior of free bases and diprotonated forms of 5,15-diphenylporphyrin derivatives in water has been studied, contributing to our understanding of porphyrin aggregation mechanisms (Rubires et al., 1999).

  • Regioselective Halogenation and Palladium-Catalysed Couplings : 5,15-Diphenylporphyrin has been used as a substrate for regioselective halogenation and palladium-catalyzed coupling reactions, indicating its utility in synthesizing photodynamic sensitizers (Shanmugathasan et al., 2000).

properties

IUPAC Name

5,15-dibromo-10,20-diphenyl-21,22-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20Br2N4/c33-31-25-15-11-21(35-25)29(19-7-3-1-4-8-19)22-12-16-26(36-22)32(34)28-18-14-24(38-28)30(20-9-5-2-6-10-20)23-13-17-27(31)37-23/h1-18,35,37H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGDWJTUQWOPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)Br)C7=CC=CC=C7)Br)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458220
Record name 5,15-DIBROMO-10,20-DIPHENYLPORPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,15-Dibromo-10,20-diphenylporphine

CAS RN

151256-86-9
Record name 5,15-DIBROMO-10,20-DIPHENYLPORPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Sangermano - 2018 - nsuworks.nova.edu
Variable-temperature proton NMR spectroscopy, as well as theoretical studies, will be used to compare the reported free energy of activation value of the tetra phenyl porphyrin (12.2 …
Number of citations: 0 nsuworks.nova.edu
M Ballester - 2018 - nsuworks.nova.edu
"Porphyrin Tautomerization for the 5,15-dibromo-10,20-diphenylporphine " by Maria Ballester Home Search Browse Collections My Account About DC Network Digital …
Number of citations: 0 nsuworks.nova.edu
大川侑久 - 2013 - eprints.lib.hokudai.ac.jp
3.2. 1.2 XPS 3.2. 1.3 Electrochemical properties 3.2. 1.4 Relation between surface coverage and MOR activity 3.2. 2 MOR activity of Au (111) modified with Pt prepared from Pt-Pt …
Number of citations: 3 eprints.lib.hokudai.ac.jp

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